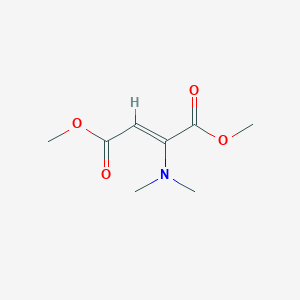

2-(Dimethylamino)-2-butenedioic acid dimethyl ester

Description

Properties

CAS No. |

67751-25-1 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

dimethyl (Z)-2-(dimethylamino)but-2-enedioate |

InChI |

InChI=1S/C8H13NO4/c1-9(2)6(8(11)13-4)5-7(10)12-3/h5H,1-4H3/b6-5- |

InChI Key |

DMCVFMWVLZHIJL-WAYWQWQTSA-N |

Isomeric SMILES |

CN(C)/C(=C\C(=O)OC)/C(=O)OC |

Canonical SMILES |

CN(C)C(=CC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-butenedioic acid dimethyl ester typically involves the esterification of 2-(Dimethylamino)-2-butenedioic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of 2-(Dimethylamino)-2-butenedioic acid dimethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-butenedioic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-2-butenedioic acid dimethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-butenedioic acid dimethyl ester involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Maleate (Z-Isomer)

- Structure : (Z)-2-butenedioic acid dimethyl ester.

- CAS : 624-48-6 .

- Molecular Formula : C₆H₈O₄.

- Key Properties :

- Applications : Used as a plasticizer and intermediate in polymer synthesis.

Dimethyl Fumarate (E-Isomer)

- Structure : (E)-2-butenedioic acid dimethyl ester.

- CAS : 23055-10-9 .

- Molecular Formula : C₆H₈O₄.

- Key Properties :

- Applications: FDA-approved drug (Tecfidera®) for multiple sclerosis due to its immunomodulatory effects .

2-(Dimethylphosphinothioyl)-2-butenedioic Acid Dimethyl Ester

- Structure: Contains a dimethylphosphinothioyl group instead of the dimethylamino group.

- CAS: Not explicitly listed.

- Key Properties: Forms manganese complexes for catalytic applications . Higher steric bulk and electron-withdrawing effects compared to dimethylamino derivatives.

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]

- Structure: A β-heteroaryl-α,β-didehydro-α-amino acid derivative.

- Key Properties: Synthesized via condensation of aromatic amines with cyano-substituted precursors .

Comparative Analysis Table

*Inferred from analogs in evidence .

Biological Activity

2-(Dimethylamino)-2-butenedioic acid dimethyl ester, commonly referred to as dimethyl fumarate (DMF), is a compound that has garnered attention for its biological activity, particularly in the context of therapeutic applications and toxicity assessments. This article explores the biological activity of DMF, including its pharmacological effects, toxicity, and relevant case studies.

- Chemical Formula : C₆H₈O₄

- Molecular Weight : 144.13 g/mol

- CAS Number : 624-48-6

Pharmacological Activity

DMF has been studied for its potential therapeutic effects, particularly in the treatment of multiple sclerosis (MS) and psoriasis. The compound exhibits anti-inflammatory properties and has been shown to modulate immune responses.

DMF is believed to exert its effects through:

- Activation of the Nrf2 Pathway : This pathway is crucial for cellular defense against oxidative stress.

- Inhibition of NF-kB : By inhibiting this pro-inflammatory pathway, DMF reduces the production of inflammatory cytokines.

Toxicological Studies

Several studies have investigated the toxicity of DMF, revealing both acute and chronic effects on different organ systems.

Acute Toxicity

- LD50 Values : The median lethal dose (LD50) for DMF varies across studies:

Chronic Toxicity

Chronic exposure studies have indicated significant renal effects and potential carcinogenicity:

- Renal Effects : Increased kidney weights and nuclear hypertrophy were observed in rats administered high doses over extended periods .

- Carcinogenic Potential : Tumors in the forestomach and kidneys were reported in long-term studies involving both rats and mice .

Case Studies

- Multiple Sclerosis Treatment : A clinical trial demonstrated that patients treated with DMF showed significant reductions in relapse rates compared to placebo groups. The study highlighted improvements in quality of life metrics alongside a favorable safety profile.

- Psoriasis Management : In a randomized controlled trial, DMF was effective in reducing the Psoriasis Area Severity Index (PASI) scores significantly compared to baseline measurements, indicating its efficacy as an anti-psoriatic agent.

Summary of Biological Activity

The biological activity of 2-(Dimethylamino)-2-butenedioic acid dimethyl ester encompasses a range of therapeutic benefits alongside notable toxicological concerns. While it shows promise in treating autoimmune conditions like MS and psoriasis, its potential renal toxicity and carcinogenicity necessitate careful consideration during clinical use.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.